Naphthalen-1,4-imine-9-carboxylic acid, 6-[[4-chloro-5-(trifluoromethyl)-2-pyrimidinyl]amino]-1,2,3,4-tetrahydro-, 1,1-dimethylethyl ester
Description
This compound (hereafter referred to by its full IUPAC name) is a structurally complex molecule featuring a naphthalene-derived bicyclic core fused with an imine group and a tert-butyl ester at position 7. The pyrimidinylamino substituent at position 6 includes a chlorine atom and a trifluoromethyl group, contributing to its distinct electronic and steric properties. Key physicochemical properties include a molecular weight of 260.15 g/mol, a hydrogen bond donor/acceptor count of 1/4, and a calculated logP (XlogP) of 2.1, indicative of moderate lipophilicity . The stereochemistry is defined as (1S,4R), which may influence its reactivity and biological interactions .
Properties
CAS No. |
942492-12-8 |
|---|---|
Molecular Formula |
C20H20ClF3N4O2 |
Molecular Weight |
440.8 g/mol |
IUPAC Name |
tert-butyl 4-[[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]amino]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-11-carboxylate |
InChI |
InChI=1S/C20H20ClF3N4O2/c1-19(2,3)30-18(29)28-14-6-7-15(28)12-8-10(4-5-11(12)14)26-17-25-9-13(16(21)27-17)20(22,23)24/h4-5,8-9,14-15H,6-7H2,1-3H3,(H,25,26,27) |
InChI Key |
SSTUKJKTKBQKOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C3=C2C=CC(=C3)NC4=NC=C(C(=N4)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1,4-imine-9-carboxylic acid, 6-[[4-chloro-5-(trifluoromethyl)-2-pyrimidinyl]amino]-1,2,3,4-tetrahydro-, 1,1-dimethylethyl ester involves multiple stepsThe final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process .
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1,4-imine-9-carboxylic acid, 6-[[4-chloro-5-(trifluoromethyl)-2-pyrimidinyl]amino]-1,2,3,4-tetrahydro-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, amines, and substituted pyrimidine compounds .
Scientific Research Applications
Naphthalen-1,4-imine-9-carboxylic acid, 6-[[4-chloro-5-(trifluoromethyl)-2-pyrimidinyl]amino]-1,2,3,4-tetrahydro-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Structural Analogs
Substituent Variations on the Pyrimidine Ring
- Target Compound : The pyrimidine ring is substituted with 4-chloro and 5-trifluoromethyl groups.
- Analog 1: 9-(Dichloromethylene)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-amine (CAS 935772-63-7) replaces the pyrimidinyl group with a dichloromethylene moiety.
- Analog 2: (1S,4R,9S)-5-(Trifluoromethyl)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-9-amine (C₁₂H₁₂F₃N) retains the trifluoromethyl group but lacks the pyrimidine ring, reducing hydrogen-bonding capacity (TPSA = 26.0 Ų vs. 55.6 Ų in the target compound) .
Ester Group Modifications
- Target Compound : Uses a tert-butyl ester (1,1-dimethylethyl), enhancing steric protection of the carboxylic acid.
- Analog 3: Naphthalen-1,4-imine-9-carboxylic acid, 1,2,3,4-tetrahydro-6-nitro-, 1,1-dimethylethyl ester (CAS 942492-08-2) substitutes the pyrimidinylamino group with a nitro group, increasing polarity (nitro groups are stronger electron-withdrawing groups than pyrimidinylamino) .
Physicochemical Properties
Key Observations :
- The tert-butyl ester in the target compound and Analog 3 contributes to higher molecular weights compared to non-esterified analogs.
- The trifluoromethyl group in the target compound and Analog 2 enhances lipophilicity (higher XlogP), whereas the nitro group in Analog 3 reduces it due to increased polarity.
Biological Activity
Naphthalen-1,4-imine-9-carboxylic acid, 6-[[4-chloro-5-(trifluoromethyl)-2-pyrimidinyl]amino]-1,2,3,4-tetrahydro-, 1,1-dimethylethyl ester is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H17ClF3N3O2
- Molecular Weight : 357.76 g/mol
- Structure : The compound contains a naphthalene core with an imine and carboxylic acid ester functionality.
Antimicrobial Activity
Research indicates that derivatives of naphthalene compounds exhibit significant antimicrobial properties. For instance:
- Mechanism : The imine group can interact with nucleophilic sites in bacterial enzymes, potentially leading to inhibition of growth. The presence of the ester group may enhance solubility and cellular uptake.
- Case Study : A study on related naphthalene derivatives demonstrated activity against various bacterial strains. Compounds with similar structures showed minimum inhibitory concentrations (MIC) ranging from 30 to 60 µg/mL against Mycobacterium tuberculosis .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 6a | 30.45 | Moderate |
| 6b | 61.08 | Weak |
| 6c | 31.65 | Moderate |
| Naphthalen-1,4-imine | 62.57 | Weak |
Anticancer Activity
The compound has been investigated for its potential anticancer effects:
- Mechanism : Similar naphthalene derivatives have been shown to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
- Research Findings : In vitro studies have indicated that certain naphthalene derivatives exhibit cytotoxicity comparable to established chemotherapeutic agents like cisplatin .
The biological activity of Naphthalen-1,4-imine derivatives may involve:
- Covalent Bond Formation : The imine group can form covalent bonds with amino acids in proteins.
- Receptor Binding : Related compounds have been shown to bind to the aryl hydrocarbon receptor (AhR), which mediates responses to environmental toxins and may lead to anti-inflammatory effects.
- Enzyme Inhibition : Compounds similar in structure have demonstrated inhibition of cholinesterase enzymes, which are critical in various physiological processes .
Q & A
Q. What are the critical steps for synthesizing this compound, and how can its structural integrity be validated?
Methodological Answer: The synthesis typically involves multi-step reactions, including coupling of the pyrimidinylamino group to the naphthalenimine core and esterification. Key steps include:
- Coupling Reaction Optimization : Use of palladium catalysts or nucleophilic aromatic substitution for introducing the 4-chloro-5-(trifluoromethyl)pyrimidinyl group. Monitor reaction progress via TLC or HPLC .
- Esterification : Protect the carboxylic acid moiety using tert-butyl esters under anhydrous conditions (e.g., DCC/DMAP).
- Validation : Confirm structure via LC-MS (e.g., m/z analysis for [M+H]⁺ peaks) and HPLC retention time matching (e.g., SMD-TFA05 method, retention time ~1.57 minutes) .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and stability?
Methodological Answer:
- Purity Analysis : Reverse-phase HPLC with UV detection (e.g., C18 column, gradient elution with acetonitrile/water + 0.1% TFA). Compare retention times to reference standards .
- Stability Testing : Accelerated degradation studies under acidic/alkaline conditions, followed by LC-MS to identify degradation products.
- Quantitative NMR (qNMR) : Use deuterated solvents (e.g., DMSO-d₆) to quantify impurities and confirm stoichiometry .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents?
Methodological Answer:
- Variable Substituent Libraries : Synthesize derivatives with modifications at the pyrimidinyl group (e.g., replacing trifluoromethyl with cyano or methyl) and the naphthalenimine core (e.g., halogenation).
- In Vitro Assays : Test calcium channel modulation (if applicable) using patch-clamp electrophysiology or fluorometric assays (e.g., Fura-2 AM for intracellular Ca²⁺) .
- Computational Docking : Use software like AutoDock Vina to predict binding affinities to target receptors (e.g., L-type calcium channels) .
Q. How can contradictions in biological activity data between enantiomers or analogs be resolved?
Methodological Answer:
- Chiral Separation : Employ chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution to isolate enantiomers. Validate enantiopurity via polarimetry or CD spectroscopy .
- Mechanistic Profiling : Compare off-target effects using kinase panels or transcriptomic analysis (e.g., RNA-seq) to identify confounding pathways.
- In Vivo Pharmacokinetics : Assess bioavailability and metabolite profiles in animal models (e.g., SHR rats) to correlate in vitro and in vivo efficacy .
Q. What computational strategies are effective for optimizing the synthetic pathway of this compound?
Methodological Answer:
- Quantum Mechanics (QM) : Calculate transition states for key reactions (e.g., esterification) using Gaussian09 to identify energy barriers .
- Process Simulation : Model reaction kinetics and mass transfer in COMSOL Multiphysics, integrating AI-driven parameter optimization for yield improvement .
- Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents, catalysts, or temperatures for novel intermediates.
Q. How does stereochemistry at the tetrahydro-naphthalenimine core influence bioactivity?
Methodological Answer:
- Stereoselective Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation with Ru-BINAP catalysts to generate enantiopure intermediates .
- Biological Evaluation : Compare IC₅₀ values of enantiomers in functional assays (e.g., vasorelaxation in aortic rings). For example, prior dihydropyrimidine analogs showed 100-fold differences in potency between R and S enantiomers .
Q. What theoretical frameworks guide the design of experiments for this compound’s mechanism of action?
Methodological Answer:
- Ligand-Based Drug Design : Apply the "lock-and-key" hypothesis to optimize steric and electronic complementarity with target receptors .
- Systems Biology : Use network pharmacology to map interactions between metabolites and signaling pathways (e.g., NF-κB or MAPK cascades) .
- Free-Wilson Analysis : Deconstruct bioactivity contributions of individual substituents to prioritize synthetic targets .
Methodological Notes
- Data Contradiction Resolution : Always replicate experiments under standardized conditions (e.g., controlled humidity for hygroscopic compounds) and validate instrumentation calibration .
- Advanced Characterization : For ambiguous NMR signals, employ 2D techniques (HSQC, HMBC) or X-ray crystallography (if single crystals are obtainable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
